![molecular formula C14H19N3O5 B1393569 methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate CAS No. 1086386-38-0](/img/structure/B1393569.png)
methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate
Overview
Description
The compound is a derivative of pyrrolo[2,3-d]pyrimidine, which is a nitrogen-containing heterocyclic compound. Pyrrolo[2,3-d]pyrimidines and their derivatives have been shown to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Molecular Structure Analysis
The compound contains a pyrrolo[2,3-d]pyrimidine core, which is a bicyclic structure containing a pyrrole ring fused with a pyrimidine ring. It also contains a carboxylate ester group and a methoxypropyl group attached to the pyrrolopyrimidine core .Scientific Research Applications
Synthesis and Derivative Formation
The compound is part of a broader class of chemicals involved in synthetic organic chemistry research. For instance, methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates have been shown to react with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione to produce compounds that undergo thermal recyclization to 1-aryl-3-benzoyl-4-hydroxy-1′,3′-dimethylspiro[pyrrole-2,5′-pyrrolo[2,3-d]pyrimidine]-2′,4′,5,6′(1H,1′H,3′H,7′H)-tetraones. This research highlights the complex reactions and potential for creating new heterocyclic compounds within this chemical class (Denislamova, Bubnov, & Maslivets, 2011).
Antiviral and Antiproliferative Activities
Compounds related to the one have been studied for their biological activities. For example, analogs related to nucleoside antibiotics toyocamycin and sangivamycin, which include pyrrolo[2,3-d]pyrimidine derivatives, have been synthesized and tested for antiviral and antiproliferative activities. These studies are crucial for understanding the potential therapeutic applications of such compounds (Swayze, Shannon, Buckheit, Wotring, Drach, & Townsend, 1992).
Heterocyclic Chemistry and New Molecular Systems
Research in heterocyclic chemistry involving pyrrolo[2,3-d]pyrimidine derivatives has led to the synthesis of novel molecular systems. For example, a method for synthesizing methyl 8-oxo-3H,8H-2a,5a,7-triazaacenaphthylene-2-carboxylate, starting from 7-allyl-4-methoxypyrrolo[2,3-d]pyrimidine-6-carboxylic acid methyl ester, showcases the innovative approaches being taken in this field to create new tricyclic systems based on pyrrolo[2,3-d]pyrimidine (Muzychka, Yaremchuk, Verves, & Smolii, 2019).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to exhibit significant antiproliferative effects on breast cancer cell lines . They are known to inhibit CDK4/6, which are crucial for cell cycle progression .
Mode of Action
Compounds with similar structures, such as pyrrolo[2,3-d]pyrimidine derivatives, have been found to inhibit cdk4/6 . This inhibition disrupts the cell cycle, leading to the death of cancer cells .
Biochemical Pathways
Similar compounds have been found to affect the cell cycle by inhibiting cdk4/6 . This inhibition disrupts the cell cycle, leading to the death of cancer cells .
Pharmacokinetics
Similar compounds have been found to have a high degree of lipophilicity, which allows them to easily diffuse into cells .
Result of Action
Similar compounds have been found to exhibit significant antiproliferative effects on breast cancer cell lines . They are known to inhibit CDK4/6, which are crucial for cell cycle progression . This inhibition disrupts the cell cycle, leading to the death of cancer cells .
Action Environment
It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances .
properties
IUPAC Name |
methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5/c1-15-11-9(12(18)16(2)14(15)20)8-10(13(19)22-4)17(11)6-5-7-21-3/h8H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEXXEMLRNJBPEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(N2CCCOC)C(=O)OC)C(=O)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



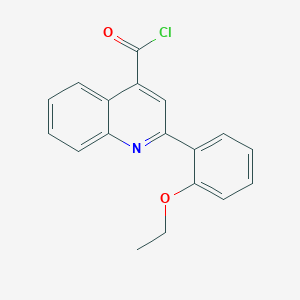
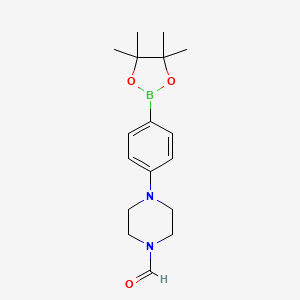
![3-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393490.png)
![4-{3-[4-(Trifluoromethoxy)phenyl]prop-2-enoyl}benzoic acid](/img/structure/B1393492.png)

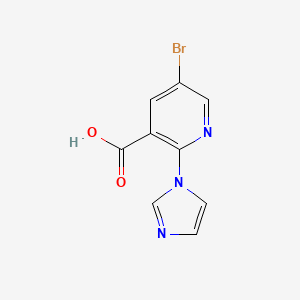
![4-[2-{4-(tert-Butyloxycarbonyl)piperazin-1-yl}ethoxy]benzoic acid](/img/structure/B1393499.png)
![3-{[4-(Trifluoromethyl)pyrimidin-2-yl]amino}benzoic acid](/img/structure/B1393500.png)
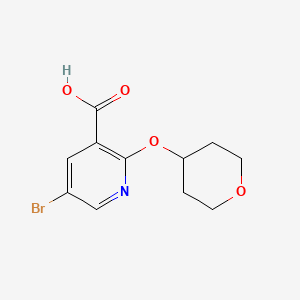
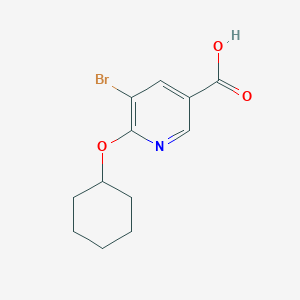

![6-[(Cyclohexylmethyl)amino]pyridine-2carboxylic acid](/img/structure/B1393506.png)

![4-{[2-(Trifluoromethyl)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B1393508.png)